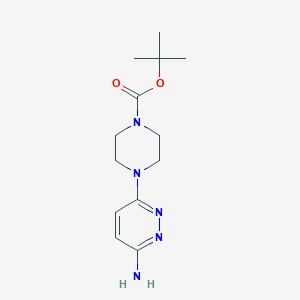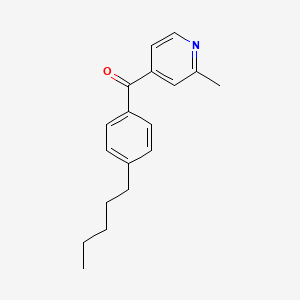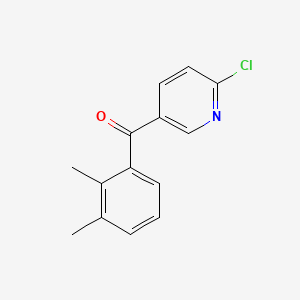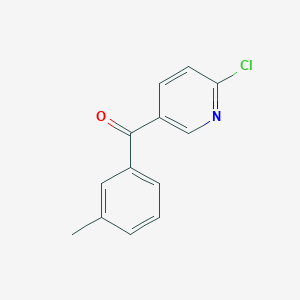
(5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-3,5-dihydro-4H-imidazol-4-one
Vue d'ensemble
Description
(5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as thiazolidinone derivatives, have been found to interact with various biological targets . For instance, some thiazolidinone derivatives have shown to inhibit the synthesis of DNA in cancer cells .
Mode of Action
Their anti-inflammatory effect is brought about by the suppression of COX-2 . Some thiazolidinone derivatives have anti-HIV properties and function as non-nucleoside inhibitors of HIV type 1 reverse transcriptase .
Biochemical Pathways
Schiff bases, which this compound is a part of, play an important role in decarboxylation, transamination, and c-c bond cleavage reactions taking place in living organisms . These processes are important steps in the biosynthesis of neurotransmitters, hormones, and pigments .
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as thiazolidinone derivatives, have been extensively studied .
Result of Action
Similar compounds, such as thiazolidinone derivatives, have shown various biological responses, including antibacterial, sedative, antioxidant, anticancer, antiviral, antituberculosis, anticonvulsant, antidiabetic, antifungal, and anti-inflammatory effects .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds, such as thiazolidinone derivatives, can be influenced by various factors, including temperature, ph, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
(5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-3,5-dihydro-4H-imidazol-4-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The mercapto group in the compound can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenyl and trimethoxy-benzylidene groups may facilitate interactions with hydrophobic pockets in enzymes, influencing enzyme activity. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, the compound’s interaction with cellular enzymes can affect metabolic flux, altering the production and consumption of metabolites . These effects highlight the compound’s potential as a tool for studying cellular processes and as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, through its mercapto and aromatic groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, emphasizing the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and altered gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that play roles in metabolic processes, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations . Understanding these interactions is crucial for elucidating the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation . These transport mechanisms determine the compound’s availability to interact with target biomolecules and exert its effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
3-phenyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-10-12(11-16(24-2)17(15)25-3)9-14-18(22)21(19(26)20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBCLWVXQXCPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate](/img/structure/B1392289.png)

![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)

![tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate](/img/structure/B1392298.png)
